molecular formula C8H10BNO3 B1412254 (E)-(4-(1-(hydroxyimino)ethyl)phenyl)boronic acid CAS No. 1308264-92-7

(E)-(4-(1-(hydroxyimino)ethyl)phenyl)boronic acid

Cat. No.: B1412254
CAS No.: 1308264-92-7
M. Wt: 178.98 g/mol
InChI Key: IXSCFSAPALJOFA-UXBLZVDNSA-N
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Description

(E)-(4-(1-(hydroxyimino)ethyl)phenyl)boronic acid is an organic compound with the molecular formula C8H10BNO3 It is a boronic acid derivative characterized by the presence of a hydroxyimino group attached to an ethylphenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (E)-(4-(1-(hydroxyimino)ethyl)phenyl)boronic acid typically involves the reaction of 4-bromoacetophenone with hydroxylamine to form the corresponding oxime. This intermediate is then subjected to a palladium-catalyzed borylation reaction using bis(pinacolato)diboron to yield the desired boronic acid derivative. The reaction conditions generally include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like dimethylformamide.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions: (E)-(4-(1-(hydroxyimino)ethyl)phenyl)boronic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyimino group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The hydroxyimino group can be reduced to an amine.

    Substitution: The boronic acid moiety can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran.

Major Products:

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Amino derivatives.

    Substitution: Various biaryl compounds formed through cross-coupling reactions.

Scientific Research Applications

(E)-(4-(1-(hydroxyimino)ethyl)phenyl)boronic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of biaryl compounds via Suzuki-Miyaura cross-coupling reactions.

    Biology: Investigated for its potential as a protease inhibitor due to the presence of the boronic acid moiety, which can form reversible covalent bonds with active site serine residues.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the development of advanced materials and as a reagent in various chemical processes.

Mechanism of Action

The mechanism of action of (E)-(4-(1-(hydroxyimino)ethyl)phenyl)boronic acid involves its ability to form reversible covalent bonds with target molecules. The boronic acid group can interact with diols and other nucleophiles, making it a valuable tool in the inhibition of enzymes such as proteases. The hydroxyimino group can also participate in hydrogen bonding and other interactions, contributing to the compound’s overall reactivity and specificity.

Comparison with Similar Compounds

    Phenylboronic acid: Lacks the hydroxyimino group, making it less versatile in certain reactions.

    4-(1-(hydroxyimino)ethyl)phenylboronic acid: Similar structure but without the (E)-configuration, which can affect its reactivity and binding properties.

    (E)-(4-(1-(hydroxyimino)ethyl)phenyl)boronic ester: An ester derivative with different solubility and reactivity profiles.

Uniqueness: (E)-(4-(1-(hydroxyimino)ethyl)phenyl)boronic acid is unique due to the presence of both the hydroxyimino and boronic acid groups, which confer distinct reactivity and binding properties. This combination makes it a versatile compound for various applications in organic synthesis, medicinal chemistry, and material science.

Properties

IUPAC Name

[4-[(E)-N-hydroxy-C-methylcarbonimidoyl]phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BNO3/c1-6(10-13)7-2-4-8(5-3-7)9(11)12/h2-5,11-13H,1H3/b10-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXSCFSAPALJOFA-UXBLZVDNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)C(=NO)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

B(C1=CC=C(C=C1)/C(=N/O)/C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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